1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE
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Overview
Description
1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and presence in various natural products . This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of such compounds may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules .
Comparison with Similar Compounds
1-(2,3-DIHYDRO-1H-INDOL-5-YL)ETHANONE: Shares the indole core but lacks the sulfonyl group.
5-(2,3-DIHYDRO-1H-INDOL-5-YL)-7H-PYRROLO[2,3-D]PYRIMIDINE: Contains a similar indole structure with additional heterocyclic rings.
Uniqueness: 1-[5-(2,3-DIHYDRO-1H-INDOL-1-YLSULFONYL)-2,3-DIHYDRO-1H-INDOL-1-YL]-1-ETHANONE is unique due to its dual indole moieties connected by a sulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
1-[5-(2,3-dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13(21)19-10-8-15-12-16(6-7-17(15)19)24(22,23)20-11-9-14-4-2-3-5-18(14)20/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPLKYUMQVLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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